REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li+].CC([N-]C(C)C)C.[I:17]I>C1COCC1>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[C:7]=1[I:17] |f:1.2|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
ClC=1C=NC=C(C1)Cl
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Name
|
|
Quantity
|
12.14 mL
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Type
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reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Upon completion of addition
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Type
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STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (40 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide compound B15-1 (3.2 g, 57%) as a yellow gum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |